5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol
Description
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a carboxylic acid group, a chlorine atom, and a trifluoromethyl group attached to a phenyl ring
Properties
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-2-1-7(5-11(12)13(20)21)8-3-9(14(16,17)18)6-10(19)4-8/h1-6,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWJZVZWNWIBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686730 | |
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-00-7 | |
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-nitrobenzoic acid and 3-trifluoromethylphenol.
Nitration: The 3-chloro-4-nitrobenzoic acid undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The amino group is coupled with 3-trifluoromethylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biochemical Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. The chlorine atom may also participate in halogen bonding, further enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
- 3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid
- 4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid
- 5-{[(3-carboxy-4-chlorophenyl)sulfonyl]amino-2-hydroxybenzoic acid
Uniqueness: 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the same phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple types of non-covalent interactions with biological targets. These properties make it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
